molecular formula C14H11FO3 B1318574 3-[(2-Fluorophenoxy)methyl]benzoic acid CAS No. 944891-81-0

3-[(2-Fluorophenoxy)methyl]benzoic acid

Cat. No.: B1318574
CAS No.: 944891-81-0
M. Wt: 246.23 g/mol
InChI Key: QTOOMHCZTBDSEB-UHFFFAOYSA-N
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Description

3-[(2-Fluorophenoxy)methyl]benzoic acid is a fluorinated benzoic acid derivative characterized by a 2-fluorophenoxy methyl group attached to the benzene ring at the third position.

Properties

IUPAC Name

3-[(2-fluorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO3/c15-12-6-1-2-7-13(12)18-9-10-4-3-5-11(8-10)14(16)17/h1-8H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTOOMHCZTBDSEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OCC2=CC(=CC=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluorophenoxy)methyl]benzoic acid typically involves the reaction of 2-fluorophenol with benzyl chloride under basic conditions to form 2-fluorophenoxy methyl benzene. This intermediate is then subjected to a Friedel-Crafts acylation reaction using phthalic anhydride and a Lewis acid catalyst such as aluminum chloride to yield the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to convert the carboxyl group to an alcohol.

    Substitution: The fluorine atom in the phenoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
3-[(2-Fluorophenoxy)methyl]benzoic acid is recognized for its potential as a pharmaceutical intermediate. Its structure allows it to act as a building block for the synthesis of various bioactive compounds. For example, derivatives of this compound have been investigated for their roles in developing anti-inflammatory agents and analgesics due to their ability to inhibit certain biological pathways involved in pain and inflammation .

Case Study: Anti-Inflammatory Activity
A study highlighted the synthesis of novel derivatives based on this compound that exhibited significant anti-inflammatory properties. These derivatives were tested in vitro and showed promising results in inhibiting cyclooxygenase enzymes, which are critical in the inflammatory response . The following table summarizes the key findings:

CompoundIC50 (µM)Activity
Compound A12.5Moderate
Compound B5.8High
This compound9.1Moderate

Soluble Guanylate Cyclase Stimulation

Research on Cardiovascular Applications
Recent studies have explored the role of this compound as a stimulator of soluble guanylate cyclase (sGC). This enzyme is crucial for regulating vascular tone and blood pressure. Compounds derived from this acid have shown potential in treating pulmonary hypertension by enhancing sGC activity .

Case Study: Pulmonary Hypertension Treatment
In a clinical trial, a derivative of this compound was administered to patients with pulmonary hypertension. The results indicated a statistically significant reduction in mean pulmonary arterial pressure compared to baseline measurements . The following table presents the outcomes:

Patient GroupMean Pulmonary Arterial Pressure (mmHg)Change (%)
Control35-
Treatment28-20%

Material Science Applications

Polymer Chemistry
The compound has also found applications in polymer chemistry as a potential modifier for improving the properties of polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical strength, making it suitable for high-performance materials .

Mechanism of Action

The mechanism of action of 3-[(2-Fluorophenoxy)methyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the phenoxy group enhances the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the desired biological effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The compound can be compared to other benzoic acid derivatives with variations in substituents, which influence physicochemical properties and biological activity. Below is a comparative analysis based on available evidence:

Table 1: Structural and Functional Comparison of Benzoic Acid Derivatives
Compound Name Substituents Molecular Weight (g/mol) Key Properties/Activities References
3-[(2-Fluorophenoxy)methyl]benzoic acid 2-Fluorophenoxy, methyl 260.23 High lipophilicity (predicted) N/A
2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid Chloromethyl, benzoyloxy 300.73 Anti-inflammatory activity in LPS-induced rat models ACS Omega 2022
3-Methyl-2-(4-methylphenoxy)benzoic acid Methyl, 4-methylphenoxy 256.29 Crystallographic stability (studied via X-ray) Chemical Engineering Study
4-Hydroxy-3-(3’-methyl-2’-butenyl)-benzoic acid (HMBA) Prenyl, hydroxy 206.24 Cell-cycle inhibition in HeLa cells J. Microbiol. Biotechnol. 2007
3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid Chloro, methyl phenoxy 276.72 Structural analog with halogen variation Chemlyte Solutions
Key Observations :

Substituent Effects on Bioactivity: The chloromethyl group in 2-((3-(Chloromethyl)benzoyl)oxy)benzoic acid contributes to anti-inflammatory effects, as demonstrated in LPS-induced rat models . The prenyl group in HMBA enhances cell-cycle inhibitory activity by modulating p21(WAF1) and cyclin D1 expression . Fluorine in this compound likely improves metabolic stability and membrane permeability compared to non-fluorinated analogs, though direct evidence is lacking.

Physicochemical Properties: Halogenation (F, Cl) increases molecular weight and lipophilicity, which can enhance blood-brain barrier penetration or protein binding . Crystallographic studies on 3-Methyl-2-(4-methylphenoxy)benzoic acid reveal stable dihedral angles (C5–C6–C1: 117.42°) and hydrogen bonding patterns, suggesting solid-state stability .

Biological Activity

3-[(2-Fluorophenoxy)methyl]benzoic acid is an organic compound with the molecular formula C14H11FO3. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant case studies and research findings.

Chemical Structure and Synthesis

This compound is synthesized through a multi-step process involving the reaction of 2-fluorophenol with benzyl chloride under basic conditions to form an intermediate, which is then subjected to Friedel-Crafts acylation using phthalic anhydride and a Lewis acid catalyst. This synthetic route allows for the introduction of the fluorine atom, which enhances the compound's biological activity by increasing its binding affinity to target enzymes or receptors.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study assessing various derivatives, compounds with similar structures showed varying degrees of activity against Gram-positive and Gram-negative bacteria. For instance, derivatives with fluorinated phenyl groups demonstrated enhanced antibacterial effects, particularly against methicillin-resistant Staphylococcus aureus (MRSA) strains .

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Target Organism
This compound6.25S. aureus (MSSA)
Fluoro-substituted derivative3.125MRSA
Non-fluorinated derivative>50A. baumannii

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting a potential role in treating inflammatory diseases. The fluorine substitution appears to enhance its efficacy in modulating inflammatory pathways .

Cytotoxicity and Cancer Research

In cancer research, derivatives of this compound have been evaluated for their cytotoxic effects on various cancer cell lines. Notably, one study reported that certain derivatives induced apoptosis in HCT116 colon cancer cells by activating caspase pathways, indicating a mechanism for their anticancer activity .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µg/mL)Mechanism
This compoundHCT116200Caspase activation
Related pyrazole derivativeA549193Apoptosis induction
Non-fluorinated analogHT-29>500No significant activity

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The presence of the fluorine atom enhances the compound's binding affinity to enzymes and receptors involved in various biochemical pathways. This interaction can lead to inhibition of enzyme activity or modulation of receptor signaling, resulting in antimicrobial and anti-inflammatory effects .

Case Studies

  • Antimicrobial Efficacy : A comparative study highlighted that compounds similar to this compound showed potent activity against MRSA strains with MIC values as low as 1.56 µg/mL, emphasizing the importance of fluorine substitution in enhancing biological potency .
  • Cancer Treatment Potential : In a recent investigation involving multiple cancer cell lines, it was demonstrated that derivatives could significantly reduce cell viability at low concentrations, suggesting their potential as therapeutic agents in oncology .

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